2-Chloro-4-cyclohexylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-cyclohexylphenol is an organic compound with the molecular formula C12H15ClO It is a chlorinated phenol derivative, where a chlorine atom is substituted at the second position and a cyclohexyl group at the fourth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclohexylphenol can be achieved through several methods. One common approach involves the alkylation of 4-chlorophenol with cyclohexanol or cyclohexene in the presence of an acidic catalyst such as zeolite . The reaction typically occurs under mild conditions, making it an efficient and straightforward method for producing the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclohexylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the cyclohexyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dechlorinated or modified cyclohexyl derivatives.
Substitution: Phenolic compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
2-Chloro-4-cyclohexylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential antimicrobial or antifungal properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclohexylphenol involves its interaction with specific molecular targets. In biological systems, it may act by disrupting cell membranes or interfering with enzyme activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-cyclohexylphenol: A positional isomer with similar properties.
2-Chloro-4,5-dimethylphenol: Another chlorinated phenol with different substituents.
Uniqueness
2-Chloro-4-cyclohexylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions compared to other chlorinated phenols.
Properties
CAS No. |
3964-61-2 |
---|---|
Molecular Formula |
C12H15ClO |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-chloro-4-cyclohexylphenol |
InChI |
InChI=1S/C12H15ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
InChI Key |
VVMQAIJCWNJCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.